N1-辛基乙烷-1,2-二胺

描述

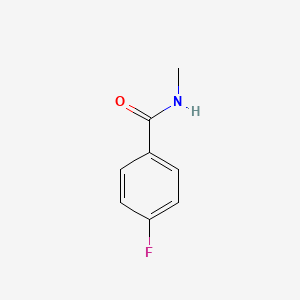

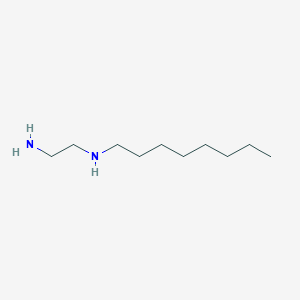

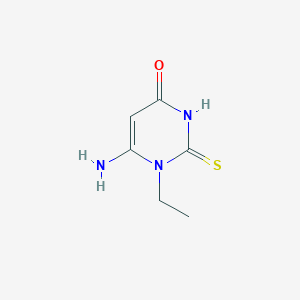

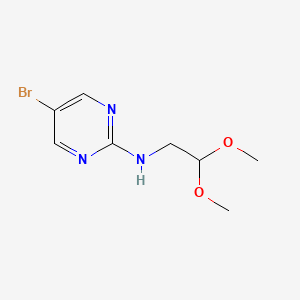

N1-octylethane-1,2-diamine is a derivative of ethane-1,2-diamine, which is a type of diamine where the nitrogen atoms are separated by an ethylene bridge. The N1-octyl substitution indicates that an octyl group is attached to the first nitrogen atom of the ethane-1,2-diamine molecule. This modification can potentially alter the physical, chemical, and reactivity properties of the molecule compared to its unsubstituted counterpart.

Synthesis Analysis

The synthesis of diamine derivatives, including those similar to N1-octylethane-1,2-diamine, often involves the use of ethylene oxide or other ethylene derivatives as starting materials. For example, the synthesis of N1-tritylethane-1,1,2,2-d4-1,2-diamine, a related compound, was achieved in a high-yield process starting from ethylene oxide-d4 . Although the specific synthesis of N1-octylethane-1,2-diamine is not detailed in the provided papers, similar methodologies could be applied, such as the addition of an octyl group to the nitrogen atom of ethane-1,2-diamine or its precursors.

Molecular Structure Analysis

The molecular structure of diamine complexes can vary significantly depending on the substituents attached to the nitrogen atoms. For instance, nickel(II) iodide complexes with various substituted ethane-1,2-diamines exhibit different geometries, ranging from square-planar to octahedral . The presence of the N1-octyl group in N1-octylethane-1,2-diamine would likely influence the steric and electronic properties of the molecule, potentially affecting its ability to form complexes and the geometry of such complexes.

Chemical Reactions Analysis

Diamine derivatives are versatile in chemical reactions, serving as ligands for metal complexes and intermediates in the synthesis of various organic compounds. The papers provided discuss the reactivity of diamine complexes, such as the solid-state thermal studies of nickel(II) iodide complexes with substituted ethane-1,2-diamines, which undergo deaquation-anation reactions upon heating . Additionally, diamine derivatives can be used to construct nitrogen heterocycles and ligands for asymmetric catalysis . The specific reactivity of N1-octylethane-1,2-diamine would depend on the nature of the octyl substituent and its influence on the overall molecular reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamine derivatives are influenced by their molecular structure and substituents. For example, the solid-state thermochromic isomerism observed in the n-propylethane-1,2-diamine complex of nickel(II) nitrate indicates that such complexes can exhibit changes in color with temperature, which is a physical property . The chemical properties, such as reactivity and stability, can be inferred from the behavior of similar diamine complexes. The octyl group in N1-octylethane-1,2-diamine would contribute to the molecule's hydrophobicity and could affect its solubility and thermal stability.

科学研究应用

生物研究中的发光探针

N1-辛基乙烷-1,2-二胺,由于其独特的光学特性,在发光探针领域,特别是在生物研究中发挥了重要作用。镧系离子(如Ln(III))的红移可见发射和长发光寿命,N1-辛基乙烷-1,2-二胺可以模拟或结合到这些离子,为生物环境提供了宝贵的见解。这些性质使得这些化合物非常适合用于检查生化环境,并且已广泛用于替代蛋白质中的Ca(II)结合位点,提供了丰富的生物信息(O’Hara,1987)。

硫脲的合成和生物性质

N1-辛基乙烷-1,2-二胺的结构多样性使其在合成硫脲中的应用成为可能,硫脲在配位化学中作为配体有着广泛的应用。Saeed,Flörke和Erben(2014)的综述强调了这些化合物中氮取代基的重要性以及它们对分子内和分子间氢键相互作用的影响。这篇全面的综述包括382个参考文献,强调了2007年后的文献,并强调了这些化合物在配位化学和生物应用领域的关键作用(Saeed, Flörke, & Erben, 2014)。

用于生物医学应用的发光纳米颗粒

N1-辛基乙烷-1,2-二胺衍生物,特别是以铕为基础的纳米颗粒(Eu-NPs)的发光和磁性性质,正在被广泛研究其在生物医学应用中的应用。Eu-NPs的独特发光特性已被利用于免疫分析和生物成像,为量子点(QDs)提供了一个稳定发光、长荧光寿命和生物相容性的替代方案。Syamchand和Sony(2015)的这篇综述总结了Eu-NPs的合成、性质和各种生物医学应用,全面展示了它们在诊断程序中的作用(Syamchand & Sony, 2015)。

安全和危害

属性

IUPAC Name |

N'-octylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-2-3-4-5-6-7-9-12-10-8-11/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPUPJKKYXJFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400125 | |

| Record name | N1-octylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-octylethane-1,2-diamine | |

CAS RN |

40510-21-2 | |

| Record name | N1-octylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)